2-Thiomorpholinoethan-1-amine dihydrochloride
Description
Properties
Molecular Formula |
C6H16Cl2N2S |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2S.2ClH/c7-1-2-8-3-5-9-6-4-8;;/h1-7H2;2*1H |
InChI Key |
PXXUFYAHPGDAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Ethylenediamine Derivatives
A foundational method involves the alkylation of ethylenediamine precursors with thiomorpholine-containing electrophiles. Patent CN112679448A outlines a four-step process adaptable to thiomorpholine systems:
- Protection of ethanolamine with benzyl chloroformate (Cbz-Cl) under alkaline conditions (10–15°C, 3–6 hours) to form intermediate 1.
- Tosylation using 4-tosyl chloride (Ts-Cl) to generate intermediate 2.
- Nucleophilic substitution with thiomorpholine in acetonitrile (60–90°C, 2–4 hours) to yield intermediate 3.
- Catalytic hydrogenation (Pd/C, 1–2 atm H₂, 20–25°C) followed by HCl treatment to produce the dihydrochloride salt.
This route achieves an overall yield of 58–67% but requires meticulous control during hydrogenation to prevent over-reduction of the thiomorpholine ring.
Coupling Reactions Using HATU/DIPEA
Patent WO2017168448A1 demonstrates the coupling of carboxylic acids to preformed 2-thiomorpholinoethan-1-amine via HATU-mediated activation. While the patent focuses on downstream applications, the synthesis of the amine itself involves:
- Stepwise assembly of the ethylenediamine backbone using 1,2-dibromoethane and thiomorpholine under reflux (80–100°C, 6–24 hours).
- Purification via fractional distillation to isolate the target amine before salt formation.
Key parameters include a 5:1 molar ratio of thiomorpholine to dibromoethane and the absence of auxiliary bases to minimize polyamine byproducts.
Reductive Amination Approaches
Adapting methods from WO2019043642A1, reductive amination between thiomorpholine-2-carbaldehyde and ethylene diamine precursors offers an alternative pathway:
- Condensation of thiomorpholine-2-carbaldehyde with ethylenediamine in ethanol (reflux, 12 hours).
- Sodium borohydride reduction (0–5°C, 4 hours) to yield the secondary amine.
- Salt formation via HCl gas bubbling in anhydrous ether.
This method achieves 72–78% yields but requires stringent moisture control during the reduction step.
Comparative Analysis of Methodologies
Critical Process Optimization Considerations
Solvent Selection and Temperature Effects
Dimethylformamide (DMF) and acetonitrile emerge as optimal solvents for alkylation and coupling reactions, respectively, due to their ability to dissolve both polar amines and nonpolar intermediates. Elevated temperatures (80–100°C) accelerate nucleophilic substitution but risk thiomorpholine ring degradation, necessitating inert atmospheres for reactions exceeding 12 hours.
Byproduct Mitigation Strategies
GC-MS analyses from Sciencedirect reveal that reactions of 1,2-dibromoethane with amines generate piperazine (2–15%) and polyamine (3–22%) byproducts. Implementing slow addition of dibromoethane (0.5 equiv./hour) and maintaining pH > 10 reduces oligomerization, enhancing diamine yields to 85–91%.
Salt Formation Protocols
Dihydrochloride formation requires stoichiometric HCl addition in anhydrous ethanol at 0–5°C. Patent CN112679448A specifies a 2.05:1 HCl:amine molar ratio to ensure complete protonation without excess acid contamination. Lyophilization from tert-butyl alcohol yields a crystalline product with <0.5% residual solvents.
Industrial-Scale Production Recommendations
For metric-ton synthesis, the alkylation route proves most viable due to:
- Batch reactor compatibility : All steps performed at <100°C and ambient pressure.
- Reagent availability : Ethanolamine, Cbz-Cl, and thiomorpholine are commodity chemicals.
- Waste minimization : Catalytic hydrogenation produces only H₂O and CO₂ as byproducts.
Implementing continuous flow chemistry for the tosylation and substitution steps could further reduce cycle times by 40–50%.
Chemical Reactions Analysis
Types of Reactions
2-Thiomorpholinoethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
2-Thiomorpholinoethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiomorpholinoethan-1-amine dihydrochloride involves its interaction with molecular targets that contain sulfur or amine groups. The compound can modulate the activity of enzymes and other proteins by forming covalent bonds or through non-covalent interactions. Specific pathways and targets are still under investigation, but its effects are likely related to its ability to alter the redox state of sulfur-containing biomolecules .
Comparison with Similar Compounds
This compound
- Applications: Limited data available due to discontinuation. Likely explored as a synthetic intermediate or for receptor-binding studies owing to its thiomorpholine-amine hybrid structure.
- Key Features : Sulfur in the thiomorpholine ring may enhance membrane permeability compared to morpholine analogs.
4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide Hydrochloride
- The chlorophenyl group suggests possible serotonin or dopamine receptor interactions .
Thiophene Fentanyl Hydrochloride
Trientine Dihydrochloride
Levocetirizine Dihydrochloride
- Applications : Second-generation antihistamine. The piperazine and carboxylate groups facilitate H1-receptor binding with minimal CNS penetration .
Physicochemical Properties
| Property | This compound | Trientine Dihydrochloride | Levocetirizine Dihydrochloride |
|---|---|---|---|
| Water Solubility | High (dihydrochloride salt) | High | High |
| Lipophilicity | Moderate (thiomorpholine enhances lipophilicity) | Low (polar tetramine) | Low (polar carboxylate) |
| Stability | Stable under acidic conditions | Sensitive to oxidation | Stable in aqueous solutions |
Biological Activity
2-Thiomorpholinoethan-1-amine dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiomorpholine ring and an amine group. The molecular formula is CHClNS, with a molar mass of approximately 201.13 g/mol. The compound is soluble in water, making it suitable for various biological assays.
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Research indicates that compounds with similar structures often exhibit activity against targets such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
Biological Activity Overview
The table below summarizes the biological activities associated with this compound based on available literature.
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects. The mechanism was linked to increased levels of serotonin in the brain, suggesting potential use in treating depression.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound displayed antimicrobial properties against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicated effectiveness comparable to common antibiotics, highlighting its potential as an alternative treatment option.
Case Study 3: Cytotoxicity in Cancer Cells
Research involving various cancer cell lines showed that this compound induced apoptosis. The study reported IC values that suggest a dose-dependent response, making it a candidate for further investigation in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
